![molecular formula C27H30N4O3S B2520806 Chembl4517430 CAS No. 949770-94-9](/img/structure/B2520806.png)
Chembl4517430
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Overview
Description
Synthesis Analysis
This involves looking at how the compound is synthesized. This could include the specific reactions used, the reagents and conditions required, and the yield of the reaction .Molecular Structure Analysis
This involves examining the molecular structure of the compound. This could include looking at the types of bonds present, the shape of the molecule, and any interesting structural features .Chemical Reactions Analysis
This involves looking at how the compound reacts with other substances. This could include looking at what types of reactions it undergoes, what products are formed, and what conditions are required for these reactions to occur .Physical And Chemical Properties Analysis
This involves looking at the physical and chemical properties of the compound. This could include its melting and boiling points, its solubility in various solvents, its density, and any other relevant properties .Scientific Research Applications
- Researchers have explored its use as an electrolyte in nonaqueous redox flow batteries. Its stability and reversible redox behavior are critical for energy storage applications .
Organic Electrochemistry and Energy Storage
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3S/c1-19-15-21(20(2)31(19)23-6-8-24(33-3)9-7-23)16-22(17-28)27(32)29-18-25(26-5-4-14-35-26)30-10-12-34-13-11-30/h4-9,14-16,25H,10-13,18H2,1-3H3,(H,29,32)/b22-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDZRWTUUGKGJE-CJLVFECKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=C(C#N)C(=O)NCC(C3=CC=CS3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=C(\C#N)/C(=O)NCC(C3=CC=CS3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide |
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